2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide is a complex organic compound with the molecular formula C19H18N2O2. This compound is known for its unique structure, which includes a furan ring, a naphthyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide typically involves the condensation reaction between 2,5-dimethyl-3-furoic acid hydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N’-[(E)-1-(2,3,4-trichlorophenyl)ethylidene]-3-furohydrazide
- 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-thiohydrazide
Uniqueness
2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide is unique due to its specific combination of a furan ring, a naphthyl group, and a hydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(E)-1-naphthalen-2-ylethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-12-10-18(14(3)23-12)19(22)21-20-13(2)16-9-8-15-6-4-5-7-17(15)11-16/h4-11H,1-3H3,(H,21,22)/b20-13+ |
InChI Key |
DEOMEBHENMPRGP-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2 |
solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.